molecular formula C11H15NO2S B174404 methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 184174-81-0

methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B174404
CAS No.: 184174-81-0
M. Wt: 225.31 g/mol
InChI Key: BDPLKEMLVDUYRR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CL-112648 involves several steps. The key intermediate is 3-methoxyestra-1,3,5(10)-trien-17-ylamine, which is reacted with 1H-pyrrole-2,5-dione in the presence of a suitable base to form the final product. The reaction is typically carried out in an organic solvent such as methylene chloride or chloroform .

Industrial Production Methods

Industrial production of CL-112648 follows similar synthetic routes but on a larger scale. The compound is synthesized in bulk using high-purity reagents and solvents. The reaction conditions are optimized to ensure maximum yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

CL-112648 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

CL-112648 has a wide range of scientific research applications, including:

Mechanism of Action

CL-112648 exerts its effects by inhibiting phospholipase C activation. This enzyme plays a crucial role in the hydrolysis of phosphatidylinositol 4,5-bisphosphate to generate inositol trisphosphate and diacylglycerol, which are important secondary messengers in cell signaling pathways. By inhibiting this enzyme, CL-112648 disrupts the signaling cascade, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CL-112648 is unique due to its high selectivity and potency as a phospholipase C inhibitor. It has been shown to be effective at very low concentrations, making it a valuable tool in scientific research .

Properties

IUPAC Name

methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-14-11(13)9-7-5-3-2-4-6-8(7)15-10(9)12/h2-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPLKEMLVDUYRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184174-81-0
Record name methyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate
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